4-Benzylthiomorpholine
Description
4-Benzylthiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a benzyl group at the 4-position. It is synthesized via nucleophilic substitution, typically by reacting thiomorpholine with benzyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) . The product is isolated as a colorless oil with high yield (up to 100%) . Its oxidized form, this compound 1,1-dioxide, is a white crystalline solid (melting point: 83°C) with a molecular weight of 225.31 g/mol and a purity ≥98% .
The compound and its derivatives are used in pharmaceutical and agrochemical research as intermediates. For example, this compound 1,1-dioxide is listed in catalogs by TCI Chemicals and Combi-Blocks, highlighting its industrial relevance .
Properties
IUPAC Name |
4-benzylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLTYHXSZIVBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves reacting thiomorpholine with benzyl chloride under basic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, where the secondary amine of thiomorpholine attacks the electrophilic benzyl carbon.
Procedure:
- Reagents: Thiomorpholine (1.0 eq), benzyl chloride (1.2 eq), potassium carbonate (2.0 eq).
- Solvent: Anhydrous toluene or dichloromethane.
- Conditions: Reflux at 110°C for 12–24 hours under nitrogen atmosphere.
Workup:
- Post-reaction, the mixture is filtered to remove excess K₂CO₃.
- Solvent evaporation under reduced pressure yields a crude oil.
- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) achieves ≥85% purity.
Yield Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes rate |
| Benzyl chloride eq | 1.2 | Prevents dimerization |
| Solvent polarity | Low (toluene) | Reduces side reactions |
| Reaction time | 18 hours | 92% conversion |
This method is cost-effective but limited by thiomorpholine’s commercial availability. Industrial-scale production often integrates in situ thiomorpholine synthesis.
Reductive Amination: Alternative Pathway
Synthetic Strategy
Reductive amination offers a two-step approach:
- Condensation of thiomorpholine with benzaldehyde to form an imine.
- Reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
Procedure:
- Step 1: Thiomorpholine + benzaldehyde (1:1.1) in methanol, stirred at 25°C for 6 hours.
- Step 2: NaBH₃CN (1.5 eq) added portionwise; pH maintained at 5–6 with acetic acid.
Yield: 78–82% after purification via recrystallization (ethanol/water).
Advantages and Limitations
- Advantages: Avoids hazardous benzyl chloride; milder conditions.
- Limitations: Requires strict pH control; higher cost of NaBH₃CN.
Multi-Step Synthesis via Ring-Closure and Benzylation
Industrial-Scale Thiomorpholine Production
A patented method (CN105906582A) synthesizes thiomorpholine from diethanolamine, enabling cost-effective precursor production:
Steps:
- Acylation: Diethanolamine + methane sulfonyl chloride → bis(mesyl) intermediate.
- Ring-closure: Intermediate + Na₂S → thiomorpholine.
- Hydrolysis: Hydrobromic acid (40–60%) removes residual sulfonyl groups.
- Purification: Vacuum distillation achieves >98% purity.
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Acylation | MsCl, Et₃N | 88% |
| Ring-closure | Na₂S, 80°C | 75% |
| Hydrolysis | HBr (45%), 60°C | 90% |
Subsequent Benzylation
Thiomorpholine from Step 4.1 undergoes benzylation as in Section 2.1, achieving an overall yield of 68% from diethanolamine.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Method | Overall Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 85% | 120 | Industrial |
| Reductive amination | 78% | 240 | Lab-scale |
| Multi-step synthesis | 68% | 90 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-Benzylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the sulfoxide or sulfone back to the thioether.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the benzyl group can be replaced with an alkyl or aryl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl or aryl halides, bases such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-Benzylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound in the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and other diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzylthiomorpholine involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Several analogs of 4-benzylthiomorpholine feature substitutions on the benzyl group, altering electronic and steric properties:
Key Findings :
Ring Modifications: Thiomorpholine vs. Morpholine
Replacing sulfur with oxygen in the ring converts thiomorpholine to morpholine, significantly affecting electronic properties:
Key Findings :
Oxidized Derivatives: 1,1-Dioxide Forms
Oxidation of the thiomorpholine ring to 1,1-dioxide alters physical and chemical behavior:
Key Findings :
Sulfonyl and Sulfonamide Derivatives
Introducing sulfonyl groups modifies solubility and biological activity:
Key Findings :
- Sulfonyl derivatives are bulkier and may exhibit enhanced binding to biological targets .
Biological Activity
4-Benzylthiomorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound belongs to the class of thiomorpholines, characterized by a sulfur atom in a six-membered ring structure. Its unique chemical properties arise from the benzyloxycarbonyl group attached to the thiomorpholine ring, enhancing its lipophilicity and reactivity in biological systems.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that thiomorpholine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with thiomorpholine structures have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.1 μg/mL .
- Anticancer Effects : The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Interaction : this compound interacts with specific enzymes, influencing metabolic pathways. It has been shown to inhibit enzymes such as Thiomorpholine-carboxylate dehydrogenase, which plays a role in amino acid metabolism.
The biological effects of this compound are mediated through several mechanisms:
- Cell Signaling Pathways : The compound affects various signaling pathways, potentially altering gene expression and cellular responses. Research indicates that it may modulate pathways related to inflammation and apoptosis .
- Molecular Interactions : Binding interactions with biomolecules are crucial for its activity. The sulfur atom in the thiomorpholine ring contributes to its ability to form stable complexes with target proteins, enhancing its bioactivity .
Data Table: Biological Activity Summary
| Biological Activity | MIC Value (μg/mL) | Reference |
|---|---|---|
| Antituberculosis | 0.1 | |
| Anticancer (various lines) | Varies | |
| Enzyme Inhibition | Specific Enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiomorpholine derivatives against M. tuberculosis. Among them, this compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for developing new antimycobacterial agents .
- Cancer Cell Lines : In a comparative study of several compounds, this compound was tested on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential role as an anticancer agent through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
